2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Description
This compound is a bicyclic heterocyclic molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a pyridine ring substituted with chloro and trifluoromethyl groups. The 3-carbonitrile and 2-amino groups on the thienopyridine scaffold are critical for its electronic and steric properties. Its synthesis typically involves multi-step reactions, including cyclocondensation and substitution steps, to introduce the trifluoromethyl and chloro substituents on the pyridine moiety . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent modulates electronic effects, influencing binding affinity in pharmacological contexts .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4S/c15-10-3-7(14(16,17)18)5-21-13(10)22-2-1-8-9(4-19)12(20)23-11(8)6-22/h3,5H,1-2,6,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVWWXWKGBBGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Ring: Starting with a pyridine derivative, such as 3-chloro-5-(trifluoromethyl)-2-pyridine, the compound undergoes nitration and subsequent reduction to introduce the amino group.
Cyclization: The intermediate is then subjected to cyclization reactions to form the thieno[2,3-c]pyridine core. This step often involves the use of sulfur-containing reagents and catalysts under controlled temperature and pressure conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry techniques to enhance yield and purity. These methods often involve:
Automated Reactors: Use of automated reactors to precisely control reaction conditions.
Catalysts: Employment of specific catalysts to accelerate reaction rates and improve selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thieno groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present in intermediates) or other reducible functionalities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a pharmaceutical agent due to its ability to act on specific biological pathways. It has been investigated as a candidate for:
- Allosteric Modulation : Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridines can serve as allosteric modulators of adenosine receptors, which are crucial in various physiological processes including neurotransmission and inflammation .
- Anticancer Activity : Some studies suggest that compounds with similar structures exhibit cytotoxic properties against cancer cell lines. This opens avenues for further exploration of 2-amino derivatives in oncology .
Agricultural Chemistry
The compound's properties may also lend themselves to applications in agricultural chemistry, particularly as a pesticide or herbicide. Compounds with trifluoromethyl groups are often associated with enhanced biological activity against pests and pathogens.
Material Science
Due to its unique molecular structure, this compound could be utilized in the development of novel materials. Its interaction with polymers and other materials can lead to advancements in coatings or composites that require specific thermal or chemical resistance.
Case Study 1: Allosteric Modulators
A study published in the ACS Omega journal evaluated a series of tetrahydrothieno derivatives for their ability to modulate A1 adenosine receptors. The findings suggested that modifications at the amino and pyridine positions significantly influenced receptor affinity and selectivity . This highlights the potential of our compound as a lead structure for developing new drugs targeting adenosine receptors.
Case Study 2: Anticancer Activity
Research conducted on similar compounds demonstrated promising results in inhibiting the growth of various cancer cell lines. For instance, tetrahydrothieno derivatives were tested against breast and lung cancer cells, showing IC50 values indicating effective cytotoxicity . This suggests that 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile could be further investigated as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of nitrogen- and sulfur-containing heterocycles with carbonitrile functionalization. Key structural analogs and their distinguishing features are outlined below:
Key Findings:
Substituent Impact on Binding Affinity: The trifluoromethyl group at the 5-position of the pyridine ring (target compound) significantly enhances adenosine A1 receptor binding compared to methoxy or ethoxycarbonyl substituents in analogs . Chloro substituents at the 3-position (pyridine) improve electronic withdrawal, stabilizing interactions with hydrophobic receptor pockets, as seen in analogs like 6-amino-1-(2-chlorophenyl)-dihydropyrano[2,3-c]pyrazole derivatives .
Synthetic Accessibility: The target compound’s synthesis is more complex than dihydropyrano[2,3-c]pyrazole analogs due to the tetrahydrothieno[2,3-c]pyridine core, requiring precise cyclization conditions . Piperazine-linked analogs (e.g., CAS 338410-24-5) introduce additional synthetic steps but offer modularity for diversification .
Physicochemical Properties: The carbonitrile group in all analogs contributes to planar molecular geometry, favoring π-π stacking in crystal structures . The target compound’s tetrahydrothieno[2,3-c]pyridine core reduces ring strain compared to fully aromatic thieno[2,3-b]pyridines, enhancing conformational flexibility for target engagement .
Pharmacological Relevance (Inferred from Structural Analogues):
- Adenosine A1 Receptor Modulation: The target compound’s 2-amino-3-benzoylthiophene-like substructure aligns with SAR studies showing that CF₃ and Cl substituents optimize allosteric enhancement while minimizing competitive antagonism .
- Metabolic Stability: The trifluoromethyl group in the target compound likely confers resistance to oxidative metabolism, a property shared with 3-(trifluoromethyl)phenyl-substituted thienopyridines .
Biological Activity
The compound 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile , with the chemical formula , has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 348.76 g/mol |
| CAS Number | 321430-41-5 |
| Melting Point | 199-202 °C |
| Hazard Classification | Irritant |
Structural Characteristics
The compound features a thieno[2,3-c]pyridine core substituted with a trifluoromethyl group and a chloro group on the pyridine ring. This unique structure contributes to its biological activity by potentially interacting with various molecular targets.
Research indicates that this compound acts primarily as an allosteric modulator of adenosine receptors, specifically the A1 and A3 subtypes. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand. This property is crucial for developing drugs that require fine-tuning of receptor activity without the side effects associated with direct agonists or antagonists.
Pharmacological Studies
-
Adenosine Receptor Modulation
- A study by Valant et al. (2010) demonstrated that compounds similar to our target compound exhibited significant allosteric modulation of A1 receptors, enhancing their signaling pathways while reducing adverse effects associated with direct agonism .
- Another research highlighted that certain substitutions on the phenyl ring of related compounds could optimize their activity as A1 receptor modulators, suggesting a structure-activity relationship that could be explored further .
- Antinociceptive Effects
Study 1: Allosteric Modulation
In a comparative analysis of various thieno[2,3-c]pyridines, it was found that modifications at the 3 and 6 positions significantly influenced their efficacy as allosteric modulators of A1 receptors. The presence of a trifluoromethyl group was noted to enhance binding affinity and efficacy in certain derivatives .
Study 2: In Vivo Efficacy
A study involving carrageenan-induced inflammation in rats revealed that compounds structurally related to our target compound exhibited significant reductions in pain response, indicating potential therapeutic applications in pain management .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example, analogous tetrahydrothieno[2,3-c]pyridines are synthesized via:
- Step 1: Cyclocondensation of substituted pyridines with thiophene derivatives under basic conditions (e.g., NaOH in ethanol/water) .
- Step 2: Introduction of the trifluoromethyl and chloro substituents via nucleophilic substitution or cross-coupling reactions.
- Purification: Acid precipitation or column chromatography improves purity.
Critical Variables:
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reactivity of halogenated intermediates.
- Temperature: Elevated temperatures (80–100°C) accelerate cyclization but may degrade sensitive groups.
- Catalysts: Pd-based catalysts improve coupling efficiency for pyridinyl-thiophene linkages.
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | NaOH, ethanol/H₂O, 80°C | 65–72 | >95% | |
| Substitution | K₂CO₃, DMF, 100°C | 58 | 90% |
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signatures include:
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (e.g., m/z 416.05 for C₁₅H₁₁ClF₃N₄S).
Best Practices:
- Use deuterated DMSO for NMR to resolve NH₂ proton signals.
- Compare experimental data with computational predictions (e.g., DFT for NMR shifts) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions influenced by the trifluoromethyl group .
- Molecular Docking: Simulate interactions with target proteins (e.g., adenosine receptors):
Validation:
- Correlate docking scores with in vitro IC₅₀ values from receptor-binding assays.
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer: Contradictions often arise from:
- Experimental Variability: Differences in cell lines (e.g., HEK293 vs. CHO for receptor assays).
- Solubility Issues: Use DMSO stock solutions ≤0.1% to avoid cytotoxicity.
- Data Normalization: Include positive controls (e.g., adenosine for A₁AR studies) and validate via orthogonal assays (e.g., cAMP vs. calcium flux) .
Case Study:
A 2009 study found conflicting allosteric modulation effects due to varying assay pH (7.4 vs. 6.8), altering protonation states of the amino group .
Q. What challenges arise in X-ray crystallography for this compound, and how can they be mitigated?
Methodological Answer: Challenges:
- Flexible backbone: The tetrahydrothieno ring adopts multiple conformations, complicating crystallization.
- Weak diffraction: Heavy atoms (Cl, S) improve phasing but require high-intensity synchrotron sources.
Solutions:
- Cocrystallization: Use protein targets (e.g., kinases) to stabilize the ligand conformation .
- Software Tools: SHELXL for refining twinned or low-resolution data (R-factor < 0.15) .
Example:
A 2012 study resolved similar pyridine derivatives via cryocooling (100 K) and iterative refinement in SHELX .
Q. How do substituents (e.g., CF₃, Cl) influence reactivity in downstream derivatization?
Methodological Answer:
- Trifluoromethyl (CF₃): Electron-withdrawing effect directs electrophilic substitution to the 4-position of the pyridine ring.
- Chloro (Cl): Facilitates Suzuki-Miyaura couplings for introducing aryl groups .
- Carbonitrile Group: Participates in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .
Table 2: Substituent Effects on Reactivity
| Substituent | Reactivity Impact | Example Reaction |
|---|---|---|
| CF₃ | Stabilizes intermediates via inductive effects | Nitration at C4 |
| Cl | Activates ring for nucleophilic substitution | Pd-catalyzed cross-coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
